5-Bromo-1-hexene

Description

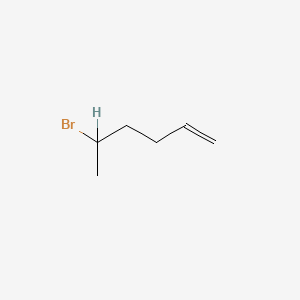

Structure

3D Structure

Properties

IUPAC Name |

5-bromohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAXFFLNNULCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963400 | |

| Record name | 5-Bromohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4558-27-4 | |

| Record name | 5-Bromo-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004558274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-hexene (CAS Number: 4558-27-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-hexene, with the CAS number 4558-27-4, is a versatile bifunctional organobromine compound that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal alkene and a secondary bromide, allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and key reactions of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4558-27-4 | [2][3][4][5] |

| Molecular Formula | C₆H₁₁Br | [2][3][4] |

| Molecular Weight | 163.06 g/mol | [4] |

| IUPAC Name | 5-bromohex-1-ene | [4] |

| SMILES | C=CCCC(C)Br | [4] |

| InChI Key | AIAXFFLNNULCFG-UHFFFAOYSA-N | [2][3][4] |

| Boiling Point | ~139 °C (estimated at atmospheric pressure) | |

| Physical Form | Liquid | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and dimethylformamide. |

Spectroscopic Data

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 5.88 - 5.70 | m | - | H-2 |

| 5.08 - 4.92 | m | - | H-1 |

| 4.15 - 4.05 | m | - | H-5 |

| 2.25 - 2.15 | m | - | H-3 |

| 1.95 - 1.80 | m | - | H-4 |

| 1.73 | d | ~7.0 | H-6 |

Note: The predicted chemical shifts are based on the analysis of the structurally similar 6-Bromo-1-hexene and standard NMR prediction tools. Actual values may vary.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~137.5 | C-2 |

| ~115.5 | C-1 |

| ~55.0 | C-5 |

| ~39.0 | C-4 |

| ~33.0 | C-3 |

| ~25.0 | C-6 |

Note: The predicted chemical shifts are based on the analysis of the structurally similar 6-Bromo-1-hexene and established correlations.[6][7]

IR and Mass Spectrometry

The NIST WebBook provides access to the gas-phase infrared (IR) spectrum and the electron ionization mass spectrum of this compound.[2][3] These are valuable resources for confirming the identity of the compound.

Synthesis of this compound

A reliable method for the synthesis of bromoalkenes is the reaction of the corresponding alcohol with a brominating agent. A detailed protocol for the synthesis of the related 6-Bromo-1-hexene from 1,6-hexanediol is available and can be adapted. A plausible synthesis of this compound would start from 5-hexen-1-ol.

Experimental Protocol: Synthesis from 5-hexen-1-ol using Phosphorus Tribromide (PBr₃)

This protocol is adapted from established procedures for the conversion of primary alcohols to alkyl bromides using PBr₃.[1][8][9]

Materials:

-

5-hexen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hexen-1-ol (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.40 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting alcohol.

-

Carefully quench the reaction by the slow addition of ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure to yield the pure this compound.[10][11][12]

Experimental Protocol: Purification by Fractional Distillation

-

Set up a fractional distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure.

Key Reactions and Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of organic molecules due to its two reactive centers. The terminal alkene can undergo various addition reactions, while the secondary bromide is a good leaving group for nucleophilic substitution and a handle for organometallic reactions.

Radical Cyclization

A significant application of bromoalkenes like this compound is in radical cyclization reactions to form five- and six-membered rings, which are common structural motifs in natural products and pharmaceuticals.[13][14][15] The reaction is typically initiated by a radical initiator, such as AIBN, in the presence of a radical mediator like tributyltin hydride.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 5-Bromohex-1-ene | C6H11Br | CID 138294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN115850026A - Method for synthesizing 5-hexene-1-alcohol - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. Purification [chem.rochester.edu]

- 12. chembam.com [chembam.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Radical cyclization - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 5-Bromo-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-1-hexene, a key building block in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-2 |

| ~5.0 | m | 2H | H-1 |

| ~4.1 | m | 1H | H-5 |

| ~2.2 | m | 2H | H-3 |

| ~1.9 | m | 2H | H-4 |

| ~1.7 | d | 3H | H-6 |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C-2 |

| ~115 | C-1 |

| ~55 | C-5 |

| ~38 | C-4 |

| ~33 | C-3 |

| ~25 | C-6 |

Infrared (IR) Spectroscopy

The following characteristic absorption peaks are observed in the gas-phase IR spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3079 | Medium | =C-H stretch |

| 2975, 2935 | Strong | C-H stretch |

| 1643 | Medium | C=C stretch |

| 1440 | Medium | C-H bend |

| 995, 916 | Strong | =C-H bend (out-of-plane) |

| 650-550 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

The following table lists the major peaks observed in the electron ionization (EI) mass spectrum of this compound.[2]

| m/z | Relative Intensity | Assignment |

| 162/164 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 83 | High | [M-Br]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. Alternatively, a gas-phase spectrum can be obtained by injecting a small amount of the volatile compound into a gas cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded prior to the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate key workflows in spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Mass Spectrometry Fragmentation Pathway of this compound.

References

Physical properties of 5-Bromo-1-hexene (boiling point, density)

This technical guide provides a comprehensive overview of the physical properties of 5-Bromo-1-hexene, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Summary

| Compound | CAS Number | Boiling Point | Density |

| This compound | 4558-27-4 | No experimental data available | No experimental data available |

| 6-Bromo-1-hexene | 2695-47-8 | 47-51 °C at 16 mmHg | 1.22 g/mL at 25 °C |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] Several methods can be employed for this determination, with the choice often depending on the sample volume available.

Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes (less than 1 mL).[1]

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source (e.g., Bunsen burner or hot plate).[1]

-

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[1]

-

The test tube assembly is attached to a thermometer.

-

The entire assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed in the oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[1]

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid enters the capillary tube upon cooling is recorded as the boiling point.[1]

-

Density Determination

Density is an intrinsic physical property of a substance, defined as its mass per unit volume.

Direct Measurement Method

This is a straightforward method for determining the density of a liquid.

-

Apparatus: A precise analytical balance and a calibrated volumetric flask or pycnometer.

-

Procedure:

-

The mass of the clean, dry volumetric flask or pycnometer is accurately measured.

-

The flask or pycnometer is filled with the liquid sample up to the calibration mark.

-

The mass of the filled flask or pycnometer is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its known volume.

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample.

Caption: Logical workflow for determining boiling point and density.

References

A Technical Guide to the Solubility of 5-Bromo-1-hexene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1-hexene in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on a qualitative assessment based on the fundamental principle of "like dissolves like." Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid analyte like this compound is provided to enable researchers to generate precise quantitative data.

Understanding the Polarity and Solubility of this compound

This compound is a haloalkane with a six-carbon chain, a terminal double bond, and a bromine atom at the 5-position. The presence of the C-Br bond introduces a dipole moment, making the molecule polar. However, the relatively long hydrocarbon chain contributes significant nonpolar character to the overall molecule. This dual nature dictates its solubility in various organic solvents.

The general principle of "like dissolves like" states that substances with similar polarities are more likely to be soluble in one another. Therefore, this compound is expected to be readily soluble in solvents of low to moderate polarity and less soluble in highly polar or nonpolar solvents.

Qualitative Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in various common organic solvents, ranked by increasing polarity. This assessment is based on the "like dissolves like" principle.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound |

| Hexane | C₆H₁₄ | Nonpolar | High |

| Toluene | C₇H₈ | Nonpolar | High |

| Diethyl Ether | (C₂H₅)₂O | Low | High |

| Chloroform | CHCl₃ | Low | High |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderate | High |

| Dichloromethane | CH₂Cl₂ | Moderate | High |

| Acetone | (CH₃)₂CO | Moderate | Moderate |

| Ethanol | C₂H₅OH | High | Moderate to Low |

| Methanol | CH₃OH | High | Low |

Logical Relationship of Solubility

The solubility of this compound is directly related to the polarity of the solvent. A diagram illustrating this relationship is provided below.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Calibrated gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks and pipettes

-

Syringes

-

Analytical balance

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters)

Experimental Workflow:

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to generate a calibration curve.

-

Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the solvent. An excess is ensured when a separate phase of the solute is visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess undissolved this compound to settle. If necessary, centrifuge the sample to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To remove any remaining undissolved micro-droplets, it is crucial to filter the sample through a syringe filter compatible with the solvent.

-

Dilution: Accurately dilute the collected aliquot of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Gas Chromatography (GC) Analysis:

-

Inject the prepared standard solutions into the GC to establish a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample of the saturated solution into the GC.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Safety Precautions: this compound is a flammable liquid and an irritant. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While specific quantitative data on the solubility of this compound is scarce, a strong qualitative understanding can be derived from its molecular structure and the principles of polarity. It is anticipated to be highly soluble in nonpolar and moderately polar organic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a reliable methodology for researchers in academic and industrial settings. This information is critical for applications in synthesis, purification, and formulation development where this compound is utilized.

Theoretical calculations for 5-Bromo-1-hexene stability

An In-depth Technical Guide to the Theoretical Calculations of 5-Bromo-1-hexene Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to determining the conformational stability of this compound. Due to a lack of specific experimental and computational studies on this molecule in the current body of scientific literature, this document outlines the foundational principles and methodologies that would be applied in such an investigation. We present a hypothetical conformational analysis based on established principles of stereochemistry and computational chemistry, detailing the likely stable conformers and the factors governing their relative energies. This guide serves as a practical framework for researchers interested in conducting theoretical and experimental studies on this compound and analogous haloalkenes. All quantitative data and experimental protocols presented herein are illustrative and intended to guide future research.

Introduction to Conformational Analysis of this compound

This compound is a halogenated alkene of interest in organic synthesis, potentially serving as a precursor for various functionalized molecules. Understanding its three-dimensional structure and conformational preferences is crucial, as these factors can significantly influence its reactivity, physical properties, and interactions with biological systems. Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. The relative stability of these conformers determines the overall properties of the molecule.

The primary focus of a conformational analysis of this compound would be the rotation around the C4-C5 bond, which dictates the spatial relationship between the bulky bromine atom and the rest of the alkyl chain. The interplay of steric hindrance, hyperconjugation, and dipole-dipole interactions governs the potential energy surface of the molecule and the relative populations of its conformers at equilibrium.

Theoretical and Computational Methodologies

Theoretical calculations are powerful tools for investigating molecular conformations and energetics.[1][2] The following methodologies are standard for such studies.

2.1. Computational Methods

-

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their energies and properties. Common functionals for conformational analysis include B3LYP and M06-2X, often paired with a dispersion correction (e.g., -D3) to accurately model non-covalent interactions.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is an ab initio method that provides a higher level of theory by incorporating electron correlation effects. It is often used to benchmark results obtained from DFT calculations.

2.2. Basis Sets

The choice of basis set is crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly used for initial geometry optimizations and frequency calculations. For more accurate energy calculations, Dunning's correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, are often employed.

2.3. Potential Energy Surface (PES) Scan

To identify all stable conformers, a PES scan is typically performed by systematically rotating a key dihedral angle (in this case, the C3-C4-C5-Br dihedral angle) and calculating the energy at each step. The minima on the resulting energy profile correspond to stable conformers, while the maxima represent transition states. The geometries of the identified minima are then fully optimized.

Conformational Analysis and Stability

The rotation around the C4-C5 bond in this compound gives rise to several staggered conformers. The most significant of these are the anti and gauche conformers, which describe the relationship between the bromine atom and the propyl group attached to C4.

References

The Genesis of a Versatile Reagent: The Discovery and First Synthesis of 5-Bromo-1-hexene

For researchers, scientists, and professionals in drug development, the availability of specific molecular building blocks is paramount to innovation. 5-Bromo-1-hexene, a bifunctional molecule featuring both a terminal alkene and a primary alkyl bromide, serves as a crucial synthon in a variety of organic transformations, including the construction of complex carbocyclic and heterocyclic scaffolds. This technical guide delves into the historical context of its first synthesis and provides a detailed examination of the experimental protocols for its preparation.

While a singular, seminal "discovery" paper for this compound is not readily identifiable in the chemical literature, its synthesis relies on fundamental and well-established reactions in organic chemistry. The most logical and widely employed strategy for its preparation involves the conversion of a readily available precursor, 5-hexen-1-ol. This transformation from an alcohol to an alkyl bromide is a cornerstone of organic synthesis.

From Precursor to Product: The Synthesis of 5-Hexen-1-ol

The journey to this compound begins with its precursor, 5-hexen-1-ol. A common and efficient method for the synthesis of this alcohol starts from 6-bromo-1-hexene. The process involves a nucleophilic substitution reaction where the bromide is displaced by an acetate group, followed by hydrolysis to yield the desired alcohol.

Experimental Protocol: Synthesis of 5-Hexen-1-ol from 6-Bromo-1-hexene[1][2]

Materials:

-

6-Bromo-1-hexene

-

Potassium acetate (KOAc)

-

Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium chloride

-

Acetonitrile (CH₃CN)

-

Methyl tert-butyl ether (MTBE)

-

15% Potassium hydroxide (KOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-bromo-1-hexene and a catalytic amount of tetrabutylammonium bromide in acetonitrile.

-

Add potassium acetate to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2 hours, monitoring the reaction for completion by a suitable method (e.g., TLC or GC).

-

After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

-

To the resulting residue, add water and methyl tert-butyl ether. Stir the mixture to facilitate the separation of layers.

-

Separate the organic layer, and extract the aqueous layer with an additional portion of methyl tert-butyl ether.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to obtain 5-hexenyl acetate.

-

To the crude 5-hexenyl acetate, add a 15% solution of potassium hydroxide in methanol.

-

Stir the mixture at room temperature for 2 hours to effect hydrolysis.

-

Concentrate the mixture under reduced pressure to remove the methanol. The product will separate as an organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine all organic layers, dry, and concentrate under reduced pressure to yield 5-hexen-1-ol.

This two-step, one-pot procedure from 6-bromo-1-hexene provides 5-hexen-1-ol in good yield and high purity.[1]

The Inaugural Transformation: First Synthesis of this compound

The conversion of 5-hexen-1-ol to this compound represents the key step. While not definitively documented as the "first" synthesis, the use of phosphorus tribromide (PBr₃) is a classic and highly effective method for this type of transformation and would have been the go-to method for early organic chemists. This reaction proceeds via an SN2 mechanism, leading to the replacement of the hydroxyl group with a bromine atom.

Experimental Protocol: Synthesis of this compound from 5-Hexen-1-ol

Materials:

-

5-Hexen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hexen-1-ol in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (1/3 equivalent) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (or overnight) until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess PBr₃ and acidic byproducts.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Quantitative Data

| Compound | Starting Material | Reagents | Yield | Purity |

| 5-Hexen-1-ol | 6-Bromo-1-hexene | KOAc, TBAB, CH₃CN; then KOH, MeOH | 78-82% | >99% |

| This compound | 5-Hexen-1-ol | PBr₃, Et₂O | High | High |

Visualizing the Synthesis

To better understand the synthetic pathways, the following diagrams illustrate the reaction schemes.

Alternative Synthetic Routes

While the conversion of 5-hexen-1-ol is the most direct approach, other methods for the synthesis of this compound exist, though they are generally less common for a first synthesis. These include:

-

The Appel Reaction: This method uses triphenylphosphine and carbon tetrabromide to convert the alcohol to the bromide under milder conditions than PBr₃.

-

Hunsdiecker Reaction: This route would involve the silver salt of 6-heptenoic acid reacting with bromine, though it is a less direct method.

-

Ring-opening reactions: Certain cyclic precursors could potentially be opened to form the target molecule.

Conclusion

The synthesis of this compound, while not attributable to a single discovery event, is a testament to the power of fundamental organic reactions. The conversion of the readily accessible 5-hexen-1-ol using phosphorus tribromide provides a reliable and efficient route to this valuable bifunctional reagent. The detailed protocols provided herein offer a comprehensive guide for researchers and professionals requiring this versatile building block for their synthetic endeavors. The logical progression from a simple precursor highlights the elegance and practicality of well-established synthetic methodologies in the ongoing quest for novel molecules and materials.

References

Isomers of 5-Bromo-1-hexene and their properties

An In-depth Technical Guide to the Isomers of 5-Bromo-1-hexene and their Properties

Introduction

This compound, with the chemical formula C₆H₁₁Br, is a valuable bifunctional molecule in organic synthesis.[1][2][3][4] Its structure incorporates both an alkene and a secondary alkyl bromide, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of this compound, its various isomers, their physicochemical and spectroscopic properties, and detailed experimental protocols relevant to their synthesis. The content is tailored for researchers, scientists, and professionals in drug development who may utilize such compounds as intermediates and building blocks in the synthesis of complex molecules.

Isomerism in Bromohexenes

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. For C₆H₁₁Br, this leads to a variety of constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers differ in the connectivity of their atoms. For bromo-1-hexene, the primary isomers involve changing the position of the bromine atom along the hexene backbone. Other constitutional isomers involve altering the position of the double bond or the branching of the carbon chain. Key positional isomers of bromo-1-hexene are detailed below.

-

This compound: The primary subject of this guide, featuring a chiral center at the C-5 position.[4]

-

6-Bromo-1-hexene: A terminal alkyl bromide, often used to introduce a 5-hexenyl group.[5][6]

-

1-Bromo-1-hexene: A vinyl bromide, which exists as E/Z (cis/trans) isomers.[7][8]

-

5-Bromo-2-hexene: An internal alkene with a bromine at the C-5 position.[9]

Stereoisomers

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms.

-

Enantiomers of this compound: The carbon atom at position 5 is bonded to four different groups (a hydrogen atom, a methyl group, a bromo group, and a -CH₂CH₂CH=CH₂ group), making it a chiral center. Therefore, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-5-bromo-1-hexene and (S)-5-bromo-1-hexene.[10]

-

Geometric Isomers: Isomers like 1-bromo-1-hexene and 5-bromo-2-hexene possess a carbon-carbon double bond with two different substituents on each carbon, leading to E/Z (trans/cis) isomerism.[7][11] For instance, (E)-1-bromohex-1-ene and (Z)-1-bromohex-1-ene are geometric isomers.[7][8]

Physicochemical and Spectroscopic Properties

The properties of bromohexene isomers vary significantly with the positions of the functional groups. The following tables summarize key quantitative data for comparison.

Physicochemical Properties

| Property | This compound | 6-Bromo-1-hexene | trans-1-Bromo-1-hexene |

| CAS Number | 4558-27-4[4] | 2695-47-8[5] | 13154-13-7[7] |

| Molecular Formula | C₆H₁₁Br[4] | C₆H₁₁Br[5] | C₆H₁₁Br[7] |

| Molecular Weight | 163.06 g/mol [4] | 163.06 g/mol [5] | 163.06 g/mol [7] |

| Boiling Point | 135-137 °C (lit.) | 47-51 °C / 16 mmHg (lit.)[5] | Not available |

| Density | 1.223 g/mL at 25 °C (lit.) | 1.22 g/mL at 25 °C (lit.)[5] | Not available |

| Refractive Index (n20/D) | 1.465 (lit.) | 1.465 (lit.)[5] | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for distinguishing between isomers and confirming their structures.

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| This compound | 5.8 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂), 4.1 (m, 1H, -CHBr-), 2.2 (m, 2H), 1.9 (m, 2H), 1.7 (d, 3H, -CH₃) | 137.8, 115.5, 55.0, 38.5, 33.2, 26.5 | Gas phase spectrum available via NIST.[1] Key peaks: C=C stretch (~1640), C-H alkene (~3070).[12] | Molecular ion peak not prominent. Major fragments at 83 (M-Br) and 41.[2] |

| 6-Bromo-1-hexene | 5.79 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂), 3.41 (t, 2H, -CH₂Br), 2.09 (q, 2H), 1.88 (m, 2H), 1.54 (m, 2H)[13] | 138.27, 115.14, 33.87, 32.95, 32.29, 27.48[13] | Key peaks: C=C stretch (~1642), C-Br stretch (~560-620).[12] | Molecular ion at 162/164 (bromine isotopes). Major fragments at 83 (M-Br) and 41.[6] |

Synthesis and Experimental Protocols

The synthesis of bromohexene isomers can be achieved through various standard organic reactions. Below are representative protocols.

Protocol: Synthesis of 6-Bromo-1-hexene via Dehydrobromination

This protocol describes the synthesis of 6-bromo-1-hexene from 1,6-dibromohexane, a common and effective method.[13]

Materials:

-

1,6-dibromohexane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,6-dibromohexane (1 eq.) in anhydrous THF (to make a 0.1 M solution) under an argon atmosphere.

-

Base Addition: Add potassium tert-butoxide (1.15 eq.) portion-wise to the stirred solution over 30 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature and quench by adding deionized water.

-

Extraction: Dilute the mixture with diethyl ether. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether.

-

Washing and Drying: Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure 6-bromo-1-hexene.[13]

General Approach for Chiral Synthesis of (R/S)-5-Bromo-1-hexene

The enantiomers of this compound can be synthesized from the corresponding chiral 1-hexen-5-ol.

-

Starting Material: Begin with an enantiomerically pure precursor, such as (R)- or (S)-1-hexen-5-ol. These can be obtained through asymmetric reduction of 1-hexen-5-one or resolution of the racemic alcohol.

-

Bromination: Convert the chiral alcohol to the corresponding bromide. A common method is the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), which typically proceeds with inversion of stereochemistry. Alternatively, using phosphorus tribromide (PBr₃) can also be effective.

-

Purification: The resulting chiral this compound is then purified, usually by distillation or column chromatography, taking care to avoid conditions that might lead to racemization.

Chemical Reactivity and Applications in Drug Development

The dual functionality of bromohexenes makes them versatile synthetic intermediates.

-

Alkene Reactivity: The terminal double bond can undergo various addition reactions (e.g., hydroboration-oxidation, epoxidation, halogenation) and is a substrate for metathesis and polymerization reactions.[14]

-

Alkyl Bromide Reactivity: The bromine atom can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, alkoxides) in Sₙ2 reactions. It is also readily converted into an organometallic species, such as a Grignard reagent (R-MgBr) or an organolithium compound, by reaction with magnesium or lithium metal, respectively.

In the context of drug development, these compounds serve as critical building blocks . For example, 6-bromo-1-hexene can be used to introduce a five-carbon chain with a terminal double bond onto a core scaffold. This hexenyl moiety can be crucial for binding to a biological target or can serve as a handle for further functionalization, such as in click chemistry or cross-coupling reactions. The stereocenters in chiral isomers like (R)- and (S)-5-bromo-1-hexene are particularly important, as biological systems are often highly sensitive to the stereochemistry of interacting molecules.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 5-Bromohex-1-ene | C6H11Br | CID 138294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-溴-1-己烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Hexene, 6-bromo- [webbook.nist.gov]

- 7. trans-1-Bromo-1-hexene | C6H11Br | CID 5362769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 5-Bromohex-2-ene | C6H11Br | CID 53438987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromo-hex-1-en-3-yne | C12H14Br2 | CID 171396429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 14. Solved 52. 5-Hexene-1-ol when treated with bromine in water | Chegg.com [chegg.com]

Thermochemical Profile of 5-Bromo-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-hexene is a halogenated alkene of interest in various fields of chemical research and development, including as an intermediate in organic synthesis and potentially in the development of novel pharmaceutical compounds. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting reaction equilibria and kinetics. This technical guide provides a summary of available thermochemical data for this compound, details the methodologies for its determination, and illustrates the workflows involved.

Data Presentation

Table 1: Estimated Thermochemical Data for this compound

| Property | Symbol | Value | Units | Method |

| Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | -20.69 | kJ/mol | Joback |

| Gibbs Free Energy of Formation (gas, 298.15 K) | ΔfG°(g) | 99.36 | kJ/mol | Joback |

| Enthalpy of Vaporization | ΔHvap | 34.33 | kJ/mol | Joback |

| Enthalpy of Fusion | ΔHfus | 11.78 | kJ/mol | Joback |

Source: Cheméo[1]

Table 2: Experimental Thermochemical Data for 1-Bromohexane

| Property | Symbol | Value | Units |

| Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | -196.1 to -192.9 | kJ/mol |

| Standard Molar Entropy (liquid, 298.15 K) | S°(l) | 452.92 | J/mol·K |

| Heat Capacity (liquid, 298.15 K) | Cp(l) | 219.7 | J/mol·K |

| Enthalpy of Combustion (liquid, 298.15 K) | ΔcH°(l) | -4026.2 to -4023.0 | kJ/mol |

Source: Wikipedia, NIST WebBook[2][3]

Experimental and Computational Protocols

The determination of thermochemical data for compounds like this compound can be approached through experimental calorimetry or, with increasing accuracy, through computational chemistry methods.

Experimental Protocol: Moving-Bomb Combustion Calorimetry

Combustion calorimetry is a primary experimental method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived. For halogenated compounds, a moving-bomb calorimeter is often employed to ensure complete combustion and to handle the corrosive products.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of liquid this compound.

Materials:

-

Parr-type moving-bomb calorimeter

-

High-purity oxygen

-

Benzoic acid (for calibration)

-

This compound sample of known purity

-

Platinum or quartz crucible

-

Ignition wire (e.g., platinum or nichrome)

-

Distilled water

-

Arsenious oxide or sodium thiosulfate solution (for bromine titration)

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of benzoic acid.

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a gelatin capsule or sealed in a thin-walled glass ampoule. The sample is placed in the crucible.

-

Bomb Assembly: A measured length of ignition wire is connected to the electrodes, with the wire in contact with the sample. A small, known volume of distilled water is added to the bomb to dissolve the combustion products.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of water. The bucket is then placed in an insulating jacket.

-

Combustion: The temperature is monitored until a steady rate of change is observed. The sample is then ignited.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Product Analysis: After combustion, the bomb is depressurized, and the contents are analyzed. The amount of nitric acid formed is determined by titration. The concentration of free bromine and hydrobromic acid in the bomb solution is determined by titration with a reducing agent like arsenious oxide or sodium thiosulfate.

-

Data Analysis: The corrected temperature rise is used along with the heat capacity of the calorimeter to calculate the total heat released. Corrections are made for the heat of ignition and the formation of nitric acid and free bromine. The standard enthalpy of combustion is then calculated per mole of the sample.

Computational Protocol: Gaussian-3 (G3) Composite Method

The Gaussian-3 (G3) theory and its variants, such as G3(MP2), are high-accuracy composite computational methods used to calculate thermochemical properties like the enthalpy of formation.

Objective: To calculate the gas-phase enthalpy of formation (ΔfH°(g)) of this compound.

Software: Gaussian 09 or a later version.

Workflow:

-

Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-31G(d) level of theory.

-

Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). The ZPVE is typically scaled by an empirical factor (e.g., 0.96).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets. The G3(MP2) workflow includes:

-

QCISD(T)/6-31G(d)

-

MP4/6-31+G(d)

-

MP4/6-31G(2df,p)

-

MP2(Full)/G3Large

-

-

G3(MP2) Energy Calculation: The final G3(MP2) energy is calculated by combining the energies from the different levels of theory using a specific formula that includes empirical corrections to approximate the energy at a much higher level of theory.

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method. The G3(MP2) energy of this compound is subtracted from the sum of the G3(MP2) energies of its constituent atoms (6 Carbon, 11 Hydrogen, 1 Bromine). This atomization energy is then combined with the experimental enthalpies of formation of the atoms to yield the enthalpy of formation of the molecule.

Computational Protocol: Density Functional Theory (DFT)

DFT is a widely used computational method that can provide a good balance between accuracy and computational cost for thermochemical predictions.

Objective: To calculate the standard entropy (S°) and heat capacity (Cp) of this compound.

Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.

Procedure:

-

Structure Input: The initial 3D structure of this compound is generated.

-

Functional and Basis Set Selection: A suitable functional and basis set are chosen. For thermochemical properties of organic molecules, hybrid functionals like B3LYP or M06-2X with a Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ) are commonly used.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This is a crucial step that provides the vibrational, rotational, and translational contributions to the entropy and heat capacity. The output of this calculation includes the zero-point energy, thermal energy, enthalpy, and Gibbs free energy at the specified temperature (usually 298.15 K). The standard entropy and heat capacity are directly obtained from the statistical mechanics calculations performed by the software based on the computed vibrational frequencies and molecular geometry.

Mandatory Visualization

Caption: Workflow for determining thermochemical properties of this compound.

Caption: Benson group additivity method applied to this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1-hexene from 1,6-Hexanediol

For distribution to researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 5-bromo-1-hexene, a valuable building block in organic synthesis, starting from the readily available precursor 1,6-hexanediol. The described methodologies are based on established chemical transformations and are intended to guide researchers in the efficient preparation of this versatile reagent.

Synthetic Overview

The synthesis of this compound from 1,6-hexanediol is not a direct conversion but is most effectively achieved through a two-step process. The first step involves the exhaustive bromination of 1,6-hexanediol to yield 1,6-dibromohexane. The subsequent step is a controlled elimination of one equivalent of hydrogen bromide to introduce a terminal double bond, affording the desired this compound.

Caption: Overall synthetic workflow from 1,6-hexanediol to this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 1,6-Dibromohexane from 1,6-Hexanediol

| Parameter | Value | Reference |

| Starting Material | 1,6-Hexanediol | [1] |

| Reagents | N-Bromosuccinimide (NBS), Triphenylphosphine (PPh3) | [1] |

| Solvent | Dichloromethane (CH2Cl2) | [1] |

| Reaction Temperature | -78 °C to room temperature | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | ~97% | [1] |

| Purification Method | Flash column chromatography | [1] |

Table 2: Synthesis of this compound from 1,6-Dibromohexane

| Parameter | Value | Reference |

| Starting Material | 1,6-Dibromohexane | [2] |

| Reagent | Potassium tert-butoxide (t-BuOK) | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 16 hours | [2] |

| Yield | ~79% | [2] |

| Purification Method | Silica gel fast column chromatography | [2] |

Experimental Protocols

Step 1: Synthesis of 1,6-Dibromohexane from 1,6-Hexanediol

This protocol describes the conversion of 1,6-hexanediol to 1,6-dibromohexane using N-bromosuccinimide and triphenylphosphine.[1]

Materials:

-

1,6-Hexanediol (1 mmol)

-

N-Bromosuccinimide (NBS) (3 mmol)

-

Triphenylphosphine (PPh3) (3 mmol)

-

Dichloromethane (CH2Cl2), anhydrous (10 mL)

-

Petroleum Ether (PE)

-

Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen inert atmosphere setup

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a 50 mL flask under an inert atmosphere, dissolve N-Bromosuccinimide (534 mg, 3 mmol) in anhydrous dichloromethane (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

To the cooled solution, add triphenylphosphine (786 mg, 3 mmol) and 1,6-hexanediol (118 mg, 1 mmol) sequentially and dropwise.

-

Allow the reaction mixture to warm to room temperature and stir in the dark for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (20:1).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on a silica gel column, eluting with petroleum ether:ethyl acetate (30:1) to obtain 1,6-dibromohexane.

Caption: Experimental workflow for the synthesis of 1,6-dibromohexane.

Step 2: Synthesis of this compound from 1,6-Dibromohexane

This protocol details the selective monodehydrobromination of 1,6-dibromohexane to yield this compound.[2]

Materials:

-

1,6-Dibromohexane (1 eq.)

-

Potassium tert-butoxide (t-BuOK) (1.15 eq.)

-

Anhydrous Tetrahydrofuran (THF) (to make a 0.1 M solution of the substrate)

-

Deionized water

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Petroleum ether for column chromatography

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Argon or Nitrogen inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a stirred solution of 1,6-dibromohexane (e.g., 8.1 g, 33.6 mmol) in anhydrous THF (336 mL) under an argon atmosphere, add potassium tert-butoxide (4.3 g, 38.6 mmol) in portions over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After 16 hours, cool the reaction to room temperature and quench with deionized water.

-

Dilute the mixture with diethyl ether and transfer to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer several times with diethyl ether.

-

Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel fast column chromatography using petroleum ether as the eluent to obtain this compound as a colorless oil.[2]

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Triphenylphosphine is an irritant.

-

Potassium tert-butoxide is a strong base and is corrosive; handle with care.

-

Dichloromethane and diethyl ether are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 5-Bromo-1-hexene as a Precursor in Radical Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-bromo-1-hexene as a versatile precursor for the synthesis of five-membered carbocyclic rings via radical cyclization reactions. This class of reaction is a powerful tool in organic synthesis for constructing cyclic frameworks, which are common structural motifs in a wide range of biologically active molecules and natural products. The protocols detailed herein are based on well-established methods for the radical cyclization of haloalkenes.

Introduction

Radical cyclization is a key chemical transformation that enables the formation of cyclic compounds through radical intermediates. The 5-exo-trig cyclization of 5-hexenyl radicals is a kinetically favored process that leads to the formation of a five-membered ring.[1][2][3][4] this compound is an excellent substrate for this type of reaction, as the bromine atom can be readily converted into a radical, which then undergoes intramolecular cyclization to yield substituted cyclopentane derivatives.[1]

The most common method for initiating these reactions involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, typically a tin hydride like tributyltin hydride (Bu₃SnH).[1] The reaction proceeds via a chain mechanism, offering a mild and efficient way to construct carbon-carbon bonds.[1]

General Reaction Pathway

The radical cyclization of this compound typically proceeds through the following steps:

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates a radical. This radical then abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•).[1]

-

Propagation: The tributyltin radical abstracts the bromine atom from this compound, generating a 5-hexenyl radical. This radical then undergoes a 5-exo-trig cyclization to form a (methyl)cyclopentyl radical. This cyclized radical is then quenched by abstracting a hydrogen atom from another molecule of tributyltin hydride, yielding the final product (methylcyclopentane) and regenerating the tributyltin radical to continue the chain reaction.[1]

-

Termination: The reaction is terminated by the combination of any two radical species.[1]

Data Presentation

The following table summarizes typical quantitative data for radical cyclization reactions of 5-hexenyl bromides and related substrates. While specific data for this compound was not found in the immediate search, the data from analogous reactions can be used to predict the expected outcome. Yields for such reactions are typically in the range of 70-90%.[1]

| Substrate Analogue | Reagents | Conditions | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 6-bromo-1-heptene | Bu₃SnH, AIBN | Benzene, reflux | 1-methyl-2-vinylcyclopentane | ~80 | >10:1 |

| N-allyl-2-bromo-2-methylpropanamide | Bu₃SnH, AIBN | Benzene, reflux | 3,3-dimethyl-4-vinylpyrrolidin-2-one | ~85 | N/A |

| 1-bromo-5-hexene | Bu₃SnH, AIBN | Toluene, reflux | Methylcyclopentane | ~90 | N/A |

This table is illustrative and based on typical results for similar radical cyclization reactions.[1]

Experimental Protocols

Protocol 1: Tin-Mediated Radical Cyclization of this compound

This protocol is a standard procedure for the radical cyclization of this compound using tributyltin hydride.

Materials:

-

This compound

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene or benzene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene (to achieve a concentration of 0.01-0.05 M) under an inert atmosphere, add AIBN (0.1-0.2 eq).[2]

-

Slowly add a solution of Bu₃SnH (1.1-1.5 eq) in anhydrous toluene via a syringe pump over several hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[1][2]

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[1][2]

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to remove the tin byproducts and isolate the desired methylcyclopentane.[1]

Expected Product: Methylcyclopentane

Visualizations

Caption: Workflow of the radical cyclization reaction.

Caption: Mechanism of radical cyclization.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Degraded radical initiator.2. Insufficient temperature.3. Presence of oxygen. | 1. Use fresh AIBN. Consider a different initiator or photo-irradiation.[2]2. Gradually increase the reaction temperature in 10°C increments.[2]3. Ensure the reaction is run under a strictly inert atmosphere and with dry solvents.[2] |

| Formation of Multiple Products (Low Regioselectivity) | 1. Competing 5-exo and 6-endo cyclization pathways.2. Intermolecular side reactions. | 1. The 5-exo pathway is generally kinetically favored. To enhance 5-exo selectivity, use a higher concentration of the hydrogen atom donor (Bu₃SnH) to trap the initial cyclized radical before rearrangement.[2]2. Use high-dilution conditions to favor intramolecular cyclization.[2] |

| Formation of a Six-Membered Ring (6-endo Product) | 1. Thermodynamic control of the reaction. | 1. The 6-endo product can be favored under thermodynamic control, which may be established at low concentrations of a radical scavenger. To favor the 5-exo product, ensure a sufficiently high concentration of Bu₃SnH.[2][3] |

Conclusion

The radical cyclization of this compound is a reliable and efficient method for the synthesis of methylcyclopentane derivatives. The use of tributyltin hydride and AIBN provides a mild and high-yielding route to these valuable building blocks. The protocols and information provided herein should serve as a valuable resource for researchers in organic synthesis and drug development.[1] It is important to note that while effective, tin-based reagents have toxicity concerns, and modern, tin-free methods, such as those employing photoredox catalysis, are also viable alternatives.[5]

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1] All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Tributyltin hydride is toxic and should be handled with care. Toluene is a less toxic alternative to benzene.[1]

References

Application Note: High-Yield Formation of 5-Hexenylmagnesium Bromide

AN-CHEM-021

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-hexenylmagnesium bromide, a valuable C6 Grignard reagent, from 5-bromo-1-hexene. Special consideration is given to minimizing the common side reaction of intramolecular cyclization. This application note includes a step-by-step experimental procedure, quantitative data on product distribution in different solvents, a method for determining reagent concentration via titration, and important safety information.

Introduction

Grignard reagents are powerful nucleophiles essential for carbon-carbon bond formation in organic synthesis. 5-Hexenylmagnesium bromide is particularly useful for introducing the 5-hexenyl moiety into target molecules. The primary challenge in its synthesis is the propensity of the intermediate 5-hexenyl radical, formed on the magnesium surface, to undergo a rapid 5-exo-trig intramolecular cyclization. This rearrangement leads to the formation of the isomeric (cyclopentylmethyl)magnesium bromide.[1][2]

The ratio of the desired linear Grignard reagent to the cyclized isomer is highly dependent on reaction conditions, particularly the choice of solvent. This protocol outlines a procedure optimized for maximizing the yield of the linear 5-hexenylmagnesium bromide.

Reaction Scheme:

Quantitative Data Presentation

The choice of solvent significantly impacts the product distribution. Tetrahydrofuran (THF) generally provides higher yields of the desired linear Grignard reagent compared to diethyl ether (DEE), as it is better at stabilizing the reagent. The following table summarizes representative product yields from the reaction of this compound with magnesium metal at approximately 40°C.[1][2]

| Product | Description | Yield in Diethyl Ether (DEE) (%)[1] | Yield in Tetrahydrofuran (THF) (%)[1] |

| RMgBr | 5-Hexenylmagnesium bromide (Linear) | 68.0 | 89.0 |

| QMgBr | (Cyclopentylmethyl)magnesium bromide (Cyclized) | 2.0 | 1.0 |

| RR | 1,11-Dodecadiene (Linear Dimer) | 16.0 | 5.0 |

| RQ | 1-Cyclopentyl-6-heptene (Cross Dimer) | 4.0 | 1.0 |

| 1,2-Bis(cyclopentyl)ethane (Cyclized Dimer) | 0.2 | <0.1 | |

| Total Yield | 90.2 | 96.0 |

Data adapted from Bodewitz, H. W., Blomberg, C., & Bickelhaupt, F. (1975). Tetrahedron, 31(9), 1053-1062, as cited in subsequent mechanistic studies.[1][2]

Experimental Protocols

This section details the procedures for the preparation of 5-hexenylmagnesium bromide and the subsequent determination of its molarity.

Protocol for Grignard Reagent Formation

Materials:

-

Magnesium turnings (1.2 equivalents)

-

This compound (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal)

-

Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry inert gas (Argon or Nitrogen). Allow the apparatus to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) into the three-neck flask. Add one small crystal of iodine as an initiator. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The brown color of the iodine will fade as it reacts with the magnesium surface.

-

Initial Reagent Addition: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

-

Initiation: Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium suspension. The reaction is typically initiated by gentle warming or the appearance of bubbles on the magnesium surface. The solution may become cloudy and warm.

-

Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

-

Completion: After the addition is complete, continue to stir the mixture. If necessary, heat the mixture to maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grayish-brown mixture.

-

Usage: Cool the prepared Grignard reagent to room temperature. The reagent is now ready for use in subsequent reactions or for titration to determine its exact concentration.

Protocol for Titration of Grignard Reagent (Iodine Method)

The concentration of the freshly prepared Grignard reagent must be determined before use.

Materials:

-

Iodine (I₂)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Sample of prepared Grignard reagent

-

Dry glassware (vials, syringes)

Procedure:

-

Prepare Titration Solution: In a flame-dried vial under an inert atmosphere, accurately weigh approximately 100 mg of iodine (I₂). Dissolve it in 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF.[3] The LiCl helps to keep the magnesium salts soluble. The solution will be dark brown.

-

Cooling: Cool the iodine solution to 0°C using an ice bath.

-

Titration: Slowly add the prepared 5-hexenylmagnesium bromide solution dropwise via a 1 mL syringe to the stirred iodine solution.[3]

-

Endpoint: The endpoint is reached when the dark brown/purple color of the iodine is completely discharged, and the solution becomes colorless or pale yellow.[3]

-

Calculation: Record the volume of Grignard reagent added. The molarity (M) can be calculated using the following formula: Molarity (mol/L) = (moles of I₂) / (Volume of Grignard reagent in L)

(Note: The stoichiometry between the Grignard reagent and I₂ is 1:1 for the purpose of this titration endpoint).

Visualization of Workflow & Pathways

The following diagrams illustrate the experimental workflow for the Grignard reagent formation and the competing reaction pathways.

Caption: Experimental workflow for the preparation of 5-hexenylmagnesium bromide.

Caption: Competing pathways in the formation of the Grignard reagent from this compound.

Safety Precautions

-

Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is completely dry and the reaction is performed under a dry, inert atmosphere.

-

Flammability: Diethyl ether and THF are extremely flammable. Perform the reaction in a chemical fume hood, away from any ignition sources.

-

Exothermic Reaction: The formation of a Grignard reagent is highly exothermic. Be prepared to cool the reaction vessel with an ice bath to control the reaction rate.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents.

References

Application Notes and Protocols for the Heck Coupling Reaction of 5-Bromo-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3] This powerful tool allows for the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][2][3] The reaction was discovered by Tsutomu Mizoroki and Richard F. Heck, with Heck being awarded the 2010 Nobel Prize in Chemistry for this work, which he shared with Ei-ichi Negishi and Akira Suzuki.[1] This reaction is valued for its tolerance of a wide variety of functional groups and its typically high stereoselectivity.[4] This document provides detailed application notes and a generalized protocol for the Heck coupling reaction using 5-bromo-1-hexene as a substrate, a versatile building block in organic synthesis.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][2][3] The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[1][2][3]

-

Alkene Coordination and Migratory Insertion: The alkene (in an intermolecular reaction, another molecule of alkene, or in an intramolecular reaction, the double bond of another molecule of the same substrate) coordinates to the palladium center and then inserts into the palladium-carbon bond.[1][2][3]

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species.[1][2]

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst and form the hydrohalic acid salt of the base.[1][2]

Catalytic System Components

A successful Heck reaction requires the careful selection of several components:

-

Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[1] Pd(II) precursors are reduced in situ to the active Pd(0) species.[1]

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or BINAP, are often employed to stabilize the palladium catalyst and influence the reaction's efficiency and selectivity.[1][5]

-

Base: A base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the reductive elimination step.[1][2] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

-

Solvent: The choice of solvent depends on the specific substrates and reaction conditions. Common solvents include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and toluene.[6]

Data Presentation: Representative Heck Coupling Reaction Conditions

The following table summarizes typical conditions for a Heck coupling reaction involving an alkyl bromide and a terminal alkene, which can be adapted for this compound.

| Parameter | Condition | Notes |

| Substrate | This compound | - |

| Coupling Partner | Aryl or Vinyl Halide/Triflate | The choice of coupling partner will determine the final product structure. |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Typically 1-5 mol%. |

| Ligand | Triphenylphosphine (PPh₃) | Typically 2-10 mol%. The ratio of ligand to palladium can be crucial. |

| Base | Triethylamine (Et₃N) | Typically 1.5-2.5 equivalents. |

| Solvent | Acetonitrile (MeCN) or Toluene | Degassed solvent is recommended to prevent oxidation of the catalyst. |

| Temperature | 80-120 °C | The optimal temperature may vary depending on the reactivity of the substrates. |

| Reaction Time | 12-24 hours | Monitored by techniques like TLC or GC-MS. |

Experimental Protocol: General Procedure for Heck Coupling of this compound

This protocol describes a general procedure for the intermolecular Heck coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (MeCN) or toluene

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

-